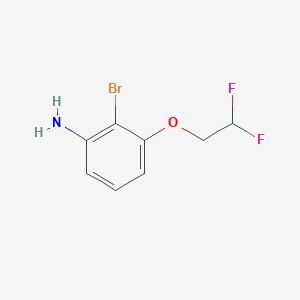

2-Bromo-3-(2,2-difluoroethoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

2-bromo-3-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H8BrF2NO/c9-8-5(12)2-1-3-6(8)13-4-7(10)11/h1-3,7H,4,12H2 |

InChI Key |

CMZRTDDEKLRBIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)F)Br)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Bromo 3 2,2 Difluoroethoxy Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.comamazonaws.com For 2-Bromo-3-(2,2-difluoroethoxy)aniline, the analysis reveals three primary bond disconnections that define the core synthetic strategy.

The most logical disconnections are:

C-N Bond: Disconnecting the amino group through a Functional Group Interconversion (FGI) suggests a late-stage reduction of a corresponding nitro group (Ar-NO₂ → Ar-NH₂). ias.ac.indeanfrancispress.com This is a common and reliable transformation in the synthesis of anilines.

C-Br Bond: The disconnection of the carbon-bromine bond points to a bromination reaction of an advanced intermediate, such as 3-(2,2-difluoroethoxy)aniline (B2869227). The ortho-relationship of the bromine to the powerful ortho-, para-directing amino group makes this a challenging step requiring high regioselectivity.

C-O Bond: Disconnecting the ether linkage suggests a Williamson ether synthesis, which would involve the reaction of a phenol (B47542) (Ar-OH) with a suitable 2,2-difluoroethylating agent. deanfrancispress.com

These disconnections lead to two primary plausible synthetic pathways, starting from either a substituted nitrophenol or a substituted aniline (B41778), which dictates the sequence of introducing the three key functional groups.

Precursor Design and Optimization for Industrial Scale-Up

For industrial applications, a synthetic route must be efficient, cost-effective, safe, and scalable. The choice of precursors is critical and is guided by the retrosynthetic analysis. Functionalized anilines are vital intermediates for producing a wide range of products, including agrochemicals and pharmaceuticals. rsc.org

Two potential routes for the synthesis of this compound are considered:

Route A: Late-Stage Bromination This route begins with the installation of the difluoroethoxy group, followed by nitration, and finally, selective bromination and reduction.

Precursor: 3-Nitrophenol (B1666305).

Steps:

Etherification of 3-nitrophenol to form 1-(2,2-difluoroethoxy)-3-nitrobenzene.

Reduction of the nitro group to yield 3-(2,2-difluoroethoxy)aniline.

Selective ortho-bromination to obtain the final product.

Route B: Late-Stage Etherification This approach introduces the bromine atom early and installs the difluoroethoxy group in the final steps.

Precursor: 2-Bromo-3-nitrophenol.

Steps:

Etherification with a 2,2-difluoroethylating agent to form 2-bromo-1-(2,2-difluoroethoxy)-3-nitrobenzene.

Reduction of the nitro group to the target aniline.

Industrial Viability: For large-scale production, factors like the cost of starting materials, the number of synthetic steps, and the ease of purification are paramount. Route A may be preferable if a highly selective and high-yield ortho-bromination of the advanced 3-(2,2-difluoroethoxy)aniline intermediate can be achieved. Route B relies on the availability of 2-bromo-3-nitrophenol, and the etherification step must be highly efficient. Modern approaches to aniline synthesis focus on greener methods, such as using biocatalysis with nitroreductase enzymes to avoid harsh reducing agents or developing continuous flow processes to improve safety and efficiency. nih.govacs.org

Advanced Bromination Techniques for Selective Ortho-Substitution

The introduction of a bromine atom specifically at the C-2 position (ortho to the amine) of a 3-substituted aniline precursor is a significant synthetic hurdle. The amino group is a powerful activating ortho-, para-director, which can lead to mixtures of isomers and over-bromination. chemistrysteps.comncert.nic.inkhanacademy.orgyoutube.com Sophisticated methods are required to achieve the desired regioselectivity.

Regioselective Electrophilic Aromatic Bromination

Direct electrophilic bromination of anilines often results in the formation of 2,4,6-tribromoaniline. ncert.nic.inyoutube.com To achieve mono-bromination, the high reactivity of the amino group must be tempered. This is commonly done by protecting the amine as an amide (e.g., acetanilide), which reduces its activating influence. ncert.nic.in

For meta-substituted anilines, the regioselectivity of bromination with reagents like N-Bromosuccinimide (NBS) is highly dependent on the solvent. lookchem.comthieme-connect.commanac-inc.co.jp Studies on anilines with electron-withdrawing groups in the meta position show that the choice of solvent can tune the ratio of ortho and para products. lookchem.comthieme-connect.com This solvent effect could be exploited to favor the desired ortho-isomer in the bromination of 3-(2,2-difluoroethoxy)aniline.

Table 1: Solvent Effects on the Regioselectivity of NBS Bromination of 3-Substituted Anilines

| Entry | 3-Substituent | Solvent | Ortho:Para Ratio | Reference |

| 1 | -COOCH₃ | Dioxane | 75:25 | thieme-connect.com |

| 2 | -COOCH₃ | Acetonitrile | 40:60 | thieme-connect.com |

| 3 | -COOCH₃ | DMSO | 15:85 | thieme-connect.com |

| 4 | -Cl | Dioxane | 80:20 | manac-inc.co.jp |

| 5 | -Cl | Acetonitrile | 55:45 | manac-inc.co.jp |

Directed Ortho-Metalation Strategies for Bromine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for achieving exclusive ortho-functionalization. wikipedia.orgorganic-chemistry.org This method involves a directing metalation group (DMG) that complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate is then quenched with an electrophilic bromine source.

The aniline's amino group must first be converted into an effective DMG, such as a pivaloyl amide (-NHCOtBu) or a carbamate (B1207046) (-NHBOC). scite.aiacs.orgresearchgate.net

Synthetic Scheme via DoM:

Protection of the amino group of 3-(2,2-difluoroethoxy)aniline with pivaloyl chloride to form the corresponding N-pivaloylanilide.

Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperature (-78 °C) to effect ortho-lithiation.

Quenching the resulting ortho-lithiated species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to introduce the bromine atom at the C-2 position.

Deprotection of the pivaloyl group under acidic or basic conditions to reveal the final product.

This strategy offers excellent regiocontrol, circumventing the issues associated with electrophilic aromatic substitution. organic-chemistry.orgorganic-chemistry.org

Catalytic Bromination Systems

Transition metal-catalyzed C-H activation has emerged as a state-of-the-art method for regioselective halogenation. These systems can offer novel selectivity patterns that are not achievable through classical methods.

Copper-Catalyzed Systems: Practical methods for the direct ortho-halogenation of protected anilines using copper catalysts have been developed. rsc.orgrsc.org These reactions often use a removable directing group, such as a picolinamide (B142947) or a 2-pyridylsulfonyl group, and proceed under aerobic conditions, making them attractive from an industrial and environmental standpoint. rsc.orgacs.orgnih.gov

Palladium-Catalyzed Systems: While often used for meta-C-H functionalization to overcome the innate ortho/para selectivity of anilines, palladium catalysis can also be adapted for ortho-halogenation under specific conditions. nih.govrsc.orgrsc.org

Rhodium-Catalyzed Systems: Rhodium(III) catalysts are effective for the C-H activation of anilines, enabling direct ortho-alkylation and other functionalizations. rsc.orgresearchgate.net This technology could potentially be applied to ortho-bromination by using an appropriate bromine-transfer reagent.

Table 2: Comparison of Catalytic Ortho-Halogenation Systems

| Catalyst System | Directing Group | Halogen Source | Key Features | Reference(s) |

| Cu(OAc)₂ | Picolinamide (PA) | N-Bromosuccinimide (NBS) | Room temperature, high functional group tolerance. | acs.org |

| Cu(OAc)₂ | 2-Pyridylsulfonyl (N-SO₂Py) | N-Chlorosuccinimide (NCS) | Aerobic conditions, excellent mono-selectivity. | rsc.org |

| [RhCp*Cl₂]₂ | Amide/Carbamate | - | Primarily for alkylation, potential for halogenation. | rsc.orgresearchgate.net |

| Pd(OAc)₂ | Nitrile-based DG | N-Bromophthalimide (NBP) | Primarily for meta-bromination, demonstrates advanced C-H activation. | nih.govrsc.orgrsc.org |

Difluoroethoxy Group Installation Methodologies

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. The difluoroethoxy group can be introduced using several reliable methods.

The most common approach is a variation of the Williamson ether synthesis , where a phenolic precursor is reacted with a difluoroethylating agent. For example, a precursor like 2-bromo-3-aminophenol could be treated with a reagent such as 2,2-difluoroethyl tosylate or triflate in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

An alternative and increasingly popular method involves the reaction of phenols with 2-bromo-1,1-difluoroethene , followed by dehalogenation. acs.org This two-step procedure avoids the use of harsh fluorinating agents by starting with a commercially available fluorinated building block. acs.org

More advanced strategies for synthesizing aryl difluoroalkyl ethers include the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. beilstein-journals.orgresearchgate.net This generates a highly electrophilic difluoroethene intermediate in situ, which is trapped by the phenoxide. While this yields a more complex ether, subsequent reductive steps could provide the desired difluoroethoxy group. The synthesis of related aryl α,α-difluoroethyl oxygen ethers has been reported, highlighting the feasibility of these transformations. rsc.orgresearchgate.net

Etherification via Williamson Synthesis Variants

The Williamson ether synthesis, a long-standing and reliable method for forming ethers, can be adapted for the synthesis of this compound. byjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. numberanalytics.compearson.com In this specific case, the synthesis would likely start with 2-bromo-3-aminophenol, which is deprotonated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an appropriate 2,2-difluoroethylating agent.

The choice of the 2,2-difluoroethylating agent is critical. While 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane could be used, reagents like 2,2-difluoroethyl triflate or tosylate are often preferred as they possess better leaving groups, facilitating the SN2 reaction. byjus.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to enhance the nucleophilicity of the phenoxide. numberanalytics.com

Table 1: Key Parameters in Williamson Ether Synthesis for this compound

| Parameter | Description | Typical Conditions |

| Starting Material | The phenolic precursor. | 2-Bromo-3-aminophenol |

| Base | To deprotonate the phenol. | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Alkylating Agent | Provides the 2,2-difluoroethoxy group. | 2,2-difluoroethyl triflate, 2,2-difluoroethyl tosylate |

| Solvent | Polar aprotic solvent. | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Reaction temperature. | 50-100 °C byjus.com |

Challenges in this synthesis can include side reactions such as N-alkylation of the aniline group. Protecting the amine functionality prior to etherification may be necessary to achieve high chemoselectivity.

Transition Metal-Catalyzed Etherification Approaches

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to the classical Williamson ether synthesis, particularly for the formation of aryl ethers. The Buchwald-Hartwig and Ullmann-type couplings are prominent examples. wikipedia.orgyoutube.comorganic-chemistry.org

The Buchwald-Hartwig amination, traditionally used for C-N bond formation, has been extended to C-O bond formation. wikipedia.orgyoutube.com This palladium-catalyzed reaction can couple an aryl halide or triflate with an alcohol. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of 1,2-dibromo-3-nitrobenzene (B2914482) with 2,2-difluoroethanol, followed by selective reduction of the nitro group. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. acs.org

Copper-catalyzed Ullmann-type reactions are another viable route. organic-chemistry.org These reactions typically employ a copper catalyst, a base, and often a ligand to facilitate the coupling of an aryl halide with an alcohol. organic-chemistry.orgorganic-chemistry.org Recent advancements have led to the development of milder and more efficient copper-catalyzed etherification methods that can tolerate a wide range of functional groups. nih.govnih.govresearchgate.net For instance, the use of CuI with a suitable ligand can effectively catalyze the reaction between 2-bromo-3-aminophenol and a 2,2-difluoroethylating agent. organic-chemistry.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Methods

| Method | Catalyst System | Key Advantages | Potential Challenges |

| Buchwald-Hartwig | Palladium catalyst with phosphine ligands | High functional group tolerance, mild reaction conditions. libretexts.org | Catalyst cost, ligand sensitivity. |

| Ullmann Coupling | Copper catalyst, often with a ligand | Lower catalyst cost, effective for electron-deficient aryl halides. umich.edu | Can require high temperatures, potential for side reactions. |

Convergent and Divergent Synthetic Routes for Analog Preparation

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. Both convergent and divergent synthetic strategies can be employed for this purpose.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For the preparation of analogs of this compound, one fragment could be a substituted 2-bromo-3-aminophenol, and the other could be a modified difluoroethoxy side chain. This approach allows for the rapid generation of a diverse library of analogs by simply varying the structure of the individual fragments.

A divergent synthesis , on the other hand, starts from a common intermediate, which is then elaborated into a variety of different products. In this case, this compound itself can serve as the common intermediate. The bromine atom and the amino group on the aromatic ring provide two handles for further functionalization. For example, the bromine atom can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents at that position. The amino group can be acylated, alkylated, or converted into other functional groups, leading to a diverse set of analogs.

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The application of green chemistry principles to the synthesis of halogenated anilines is of increasing importance to minimize the environmental impact of chemical manufacturing.

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Whenever possible, reactions should be conducted in environmentally benign solvents, such as water, or in the absence of a solvent altogether.

The synthesis of anilines and their derivatives in aqueous media has been explored. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, copper-catalyzed amination of aryl halides has been successfully carried out in water. organic-chemistry.org Similarly, metal-free aryl ether synthesis has been reported in aqueous solutions. organic-chemistry.orgnih.gov These methods offer significant advantages in terms of reduced volatile organic compound (VOC) emissions and simplified product purification.

Solvent-free reactions, often conducted under neat conditions or using mechanochemical methods like ball milling, can also be a greener alternative. These approaches can lead to higher reaction rates, improved yields, and reduced waste generation.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Reactions with high atom economy are those that generate minimal waste.

In the context of synthesizing this compound, the choice of synthetic route can have a significant impact on the atom economy. For instance, addition reactions generally have a higher atom economy than substitution or elimination reactions. scranton.edu

When evaluating different synthetic strategies, it is important to consider not only the yield of the desired product but also the amount and nature of the byproducts generated. For example, in the Williamson ether synthesis, a salt is produced as a byproduct, which lowers the atom economy. acs.org Catalytic methods, on the other hand, often have higher atom economy as the catalyst is used in small amounts and is regenerated in the reaction cycle.

Minimizing waste also involves the use of recyclable catalysts and reagents, as well as the development of processes that allow for the recovery and reuse of solvents and other materials. organic-chemistry.org

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)youtube.com

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This technology often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with increased product yields and purity. nih.gov The adoption of microwave-assisted protocols represents a significant step towards "green chemistry" by reducing energy consumption and often allowing for solvent-free reactions. nih.gov

The synthesis of this compound can be envisioned through a multi-step process where microwave assistance can be applied to key transformations, namely the etherification and bromination steps.

Microwave-Assisted Etherification:

A plausible synthetic precursor to the target molecule is 2-bromo-3-aminophenol. The etherification of the hydroxyl group with a suitable difluoroethylating agent can be significantly accelerated using microwave irradiation. A common method for forming such an ether linkage is the Williamson ether synthesis. In a microwave-assisted adaptation, the reaction of 2-bromo-3-aminophenol with a reagent like 2,2-difluoroethyl tosylate in the presence of a base such as potassium carbonate can be conducted. The high polarity of the reactants and the ionic nature of the intermediates make this type of reaction particularly amenable to microwave heating. bibliotekanauki.pl Research on analogous microwave-assisted synthesis of diaryl ethers has demonstrated that these reactions can be completed in as little as 5-10 minutes in high yields, often without the need for a catalyst. scilit.comnih.gov

Microwave-Assisted Bromination:

The bromination of aniline derivatives must be carefully controlled to achieve mono-substitution at the desired position. The powerful activating effect of the amino group typically leads to multiple brominations. khanacademy.orgkhanacademy.org A standard strategy to circumvent this is to first protect the amino group as an acetanilide. youtube.com The resulting N-(3-(2,2-difluoroethoxy)phenyl)acetamide would then be subjected to regioselective bromination.

Microwave energy can be effectively applied to this bromination step. The reaction of the protected aniline with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can be completed in a fraction of the time required for conventional heating. Following the microwave-assisted bromination, a simple acidic or basic hydrolysis, which can also be accelerated by microwave heating, would remove the acetyl protecting group to yield the final product, this compound.

The table below presents a comparative analysis of a hypothetical conventional versus a microwave-assisted synthesis protocol for one of the key steps, highlighting the potential efficiencies gained.

| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol |

| Reaction Step | Etherification of a substituted phenol | Etherification of a substituted phenol |

| Temperature (°C) | 80-100 | 120-150 |

| Reaction Time | 6-12 hours | 5-15 minutes |

| Energy Input | High (prolonged heating) | Low (short bursts of high energy) |

| Typical Yield | 60-75% | 85-95% |

| Solvent | Often requires high-boiling point solvents | Can often be performed with less solvent or solvent-free |

This table is a representative example based on analogous reactions reported in the literature and illustrates the typical advantages of microwave-assisted synthesis. researchgate.netmdpi.com

Detailed research findings from studies on related compounds confirm the advantages of microwave irradiation. For instance, copper-catalyzed diaryl ether synthesis under microwave conditions has been shown to proceed rapidly (0.5 hours) and with high yields. mdpi.com Similarly, catalyst-free synthesis of diaryl ethers has been achieved in 5-10 minutes. scilit.com These findings strongly support the feasibility and efficiency of applying microwave technology to the synthesis of this compound.

Detailed Investigation of Chemical Reactivity and Transformation Pathways of 2 Bromo 3 2,2 Difluoroethoxy Aniline

Reactivity Profiling of the Aniline (B41778) Moiety

The aniline moiety in 2-Bromo-3-(2,2-difluoroethoxy)aniline is a key determinant of its chemical behavior, influencing both electrophilic aromatic substitution reactions on the benzene (B151609) ring and the nucleophilic character of the amino group itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the electronic and steric effects of the three substituents. The amino group (-NH2) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. byjus.comwikipedia.org Conversely, the bromine atom is a deactivating group but is also an ortho-, para-director. The 2,2-difluoroethoxy group (-OCHF2) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a deactivating and meta-directing group.

Given this substitution pattern, the positions for electrophilic attack are influenced as follows:

Position 4: Activated by the ortho-directing amino group and the para-directing bromo group.

Position 6: Activated by the para-directing amino group and the ortho-directing bromo group.

Position 5: Deactivated by the meta-directing difluoroethoxy group.

Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions. The strong activating effect of the amino group is expected to dominate, making these positions significantly more susceptible to electrophilic attack than the 5-position. byjus.comwikipedia.org However, the high reactivity of the aniline ring can lead to polysubstitution, a common issue with highly activated systems. libretexts.orglibretexts.org To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group by converting it into an amide, for example, through acetylation. libretexts.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Conditions | Major Product(s) | Minor Product(s) | Rationale |

| Neutral/Mildly Acidic | 4-substituted and/or 6-substituted derivatives | Polysubstituted products | The amino group is a strong o,p-director, activating positions 4 and 6. |

| Strongly Acidic | 5-substituted derivative | The anilinium ion is a strong m-director, directing to position 5. |

Nucleophilic Reactivity of the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amide. libretexts.org This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting N-acetyl derivative has a less activating effect on the aromatic ring compared to the free amino group, which can be advantageous for controlling subsequent electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and dialkylated products, as well as quaternary ammonium (B1175870) salts.

Diazotization and Sandmeyer-Type Reactions

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.com This reaction converts the amino group into a diazonium salt (-N2+), which is an excellent leaving group.

The resulting arenediazonium salt is a versatile intermediate that can be transformed into a wide range of functionalities through Sandmeyer-type reactions. These reactions involve the displacement of the diazonium group with various nucleophiles, often catalyzed by copper(I) salts.

Table 2: Potential Sandmeyer-Type Reactions of Diazotized this compound

| Reagent | Product |

| CuCl | 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene |

| CuBr | 1,2-Dibromo-3-(2,2-difluoroethoxy)benzene |

| CuCN | 2-Bromo-3-(2,2-difluoroethoxy)benzonitrile |

| KI | 1-Bromo-3-(2,2-difluoroethoxy)-2-iodobenzene |

| HBF4, heat | 1-Bromo-2-fluoro-3-(2,2-difluoroethoxy)benzene |

| H2O, heat | 2-Bromo-3-(2,2-difluoroethoxy)phenol |

Transformations Involving the Aryl Bromide Substituent

The bromo substituent at the 2-position of the aromatic ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The aryl bromide functionality is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl compound.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group at the 2-position.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would result in the formation of an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base would lead to the formation of a diarylamine or an N-aryl heterocycle.

The success of these reactions would depend on the choice of catalyst, ligand, base, and solvent, and may require protection of the aniline amino group to prevent interference with the catalytic cycle.

Organometallic Reagent Formation (Grignard, Organolithium, Organozinc)

The aryl bromide can be converted into various organometallic reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds.

Grignard Reagent: Treatment with magnesium metal would likely form the corresponding Grignard reagent, 2-MgBr-3-(2,2-difluoroethoxy)aniline. However, the presence of the acidic N-H protons of the amino group would be incompatible with the Grignard reagent, leading to self-quenching. Therefore, protection of the amino group would be essential prior to Grignard formation.

Organolithium Reagent: Reaction with a strong organolithium base, such as n-butyllithium, at low temperatures could lead to either lithium-halogen exchange to form the aryllithium species or deprotonation of the amino group. The outcome would be highly dependent on the reaction conditions. Again, protection of the amino group would be advisable.

Organozinc Reagent: The aryl bromide can be converted to an organozinc reagent, which is generally more tolerant of acidic protons than Grignard or organolithium reagents. This could potentially circumvent the need for amino group protection in some applications.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. The feasibility of this reaction on this compound is dictated by the electronic nature of the aromatic ring and the stability of the intermediate formed. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The subsequent elimination of the bromide ion restores the aromaticity of the ring.

For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. pressbooks.pub In the case of this compound, the molecule possesses competing electronic influences. The amino (-NH₂) group is a powerful electron-donating group (EDG), which enriches the electron density of the aromatic ring and generally deactivates it towards nucleophilic attack. chemistrysteps.combyjus.com Conversely, the 2,2-difluoroethoxy group is a moderately electron-withdrawing substituent, which serves to activate the ring for SNAr. researchgate.netresearchgate.net

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the bromine atom in this compound is positioned meta to the strongly activating amino group and ortho to the moderately activating difluoroethoxy group. The activating effect of the -OCHF₂CH₃ group, coupled with that of the bromine atom itself (inductive withdrawal), partially counteracts the deactivating effect of the amine, making the C-Br bond a viable site for nucleophilic displacement under appropriate conditions, such as with strong nucleophiles or at elevated temperatures.

Table 1: Factors Influencing SNAr Reactivity at the Brominated Position

| Influencing Factor | Effect on SNAr Reactivity | Rationale |

| Amino Group (-NH₂) at C1 | Deactivating | Strong electron-donating group increases electron density on the ring, disfavoring nucleophilic attack. chemistrysteps.com |

| Bromo Group (-Br) at C2 | Leaving Group | Serves as the leaving group for the substitution reaction. |

| 2,2-Difluoroethoxy Group at C3 | Activating | Moderately electron-withdrawing, reduces electron density on the ring, stabilizing the Meisenheimer complex. researchgate.netnuph.edu.ua |

| Reaction Conditions | Modulatory | Use of strong nucleophiles (e.g., thiolates, alkoxides) and/or heat can overcome the deactivation by the amino group. |

Reactivity and Stability of the 2,2-Difluoroethoxy Functional Group

Ether linkages are generally stable but can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr and HI. sciencemadness.orgmasterorganicchemistry.comunizin.org The reaction involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by a halide ion. libretexts.org For aryl alkyl ethers, cleavage consistently yields a phenol (B47542) and an alkyl halide, as the C(sp²)-O bond of the aromatic ring is significantly stronger and resistant to nucleophilic attack compared to the C(sp³)-O bond. libretexts.orglibretexts.org

In this compound, the presence of two highly electronegative fluorine atoms on the carbon adjacent to the ether oxygen has a profound stabilizing effect.

Inductive Effect: The fluorine atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density on the ether oxygen. This makes the oxygen less basic and therefore less susceptible to protonation by acids, the crucial first step in ether cleavage.

Destabilization of Carbocation: Cleavage via an Sₙ1-type mechanism at the alkyl side is highly unfavorable, as the formation of a carbocation on the carbon bearing two fluorine atoms would be extremely destabilized.

Consequently, the 2,2-difluoroethoxy group is significantly more resistant to acidic cleavage than a non-fluorinated ethoxy group, enhancing the chemical stability of the molecule under acidic conditions. researchgate.net

The carbon-fluorine (C-F) bond is exceptionally strong and generally considered unreactive under most standard organic synthesis conditions. baranlab.org The activation and functionalization of C-F bonds are challenging and typically require specialized and forcing conditions. nih.govresearchgate.net

Nucleophilic Substitution: Direct nucleophilic displacement of a fluorine atom from an aliphatic chain like the difluoroethoxy group is extremely difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. cas.cn While intramolecular SN2 reactions involving fluoride displacement have been reported, they require a specific molecular geometry where a nucleophile is positioned favorably to attack the C-F bond, a scenario not inherent to this molecule. cas.cn

Reductive or Oxidative Cleavage: Cleavage of C-F bonds can be achieved using potent reducing agents, transition-metal catalysts, or enzymatic systems, but these methods are highly specific and not general-purpose transformations. nih.govresearchgate.net

For this compound, the C-F bonds within the difluoroethoxy group are expected to be inert to the vast majority of chemical reagents, making them a stable component of the molecular scaffold.

The 2,2-difluoroethoxy group exerts significant electronic and steric effects that modulate the reactivity of the attached aromatic ring.

Electronic Effects: Research on analogous difluoromethoxy (-OCHF₂) groups shows they act as moderate electron-withdrawing groups, primarily through a strong inductive effect (σI) and a weaker resonance effect (σR). researchgate.netnuph.edu.uanuph.edu.ua This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making it less nucleophilic than benzene. libretexts.org Conversely, this deactivation is beneficial for nucleophilic aromatic substitution (SNAr), as it helps to stabilize the negatively charged intermediate. tum.de

Conformational Effects: Fluorinated alkoxy groups can act as "conformational adaptors," adopting specific spatial orientations that can influence reactivity at adjacent sites. researchgate.net The difluoroethoxy group can rotate around the C(aryl)-O bond, and its preferred conformation will be a balance between minimizing steric hindrance with the neighboring bromo and amino groups and optimizing electronic interactions with the aromatic π-system. This conformational preference can sterically shield the ortho positions, influencing the regioselectivity of reactions on the aromatic ring.

Table 2: Comparison of Electronic Properties of Related Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on EAS |

| -OCH₃ | Electron-withdrawing | Electron-donating (strong) | Activating, ortho-, para-directing |

| -OCHF₂ | Electron-withdrawing (strong) | Electron-withdrawing (moderate) | Deactivating, meta-directing |

| -OCF₃ | Electron-withdrawing (very strong) | Electron-withdrawing (strong) | Strongly deactivating, meta-directing |

| -OCHF₂CH₃ (expected) | Electron-withdrawing (strong) | Electron-withdrawing (moderate) | Deactivating, meta-directing |

Note: Data for -OCHF₂ is used as a close proxy for -OCHF₂CH₃. nuph.edu.uanuph.edu.ua

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct functional groups—amino, bromo, and difluoroethoxy—on the aromatic ring allows for a range of chemo- and regioselective transformations, provided the reaction conditions are carefully controlled.

The differential reactivity of the functional groups is the key to selectively modifying the molecule. solubilityofthings.comlibretexts.org

Amino Group (-NH₂): As the most basic and nucleophilic site, it is the primary target for reactions with electrophiles.

Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This transformation is highly chemoselective and serves to protect the amino group, reduce its activating effect, and introduce steric bulk, which can direct subsequent reactions away from the ortho position (C6). chemistrysteps.comyoutube.com

Diazotization: Can be converted to a diazonium salt with nitrous acid (NaNO₂/HCl) at low temperatures. Diazonium salts are exceptionally versatile intermediates for introducing a wide variety of substituents (e.g., -OH, -CN, -H, another halogen) via Sandmeyer or related reactions.

Bromo Group (-Br): This site is the primary handle for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). These reactions are highly selective for the C-Br bond and would not affect the amino or difluoroethoxy groups under typical conditions.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.2.3, substitution of the bromine atom is possible but requires overcoming the deactivating effect of the amino group, likely with strong nucleophiles and/or thermal conditions.

Aromatic Ring (C-H bonds): The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the existing substituents.

Directing Effects: The -NH₂ group is a powerful ortho-, para-director, while the -Br and -OCHF₂CH₃ groups are deactivating and (meta)-directing relative to their own positions. byjus.comlibretexts.org The activating effect of the amino group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it (C6 and C4).

Regioselectivity: Position C2 is blocked. The electrophilic attack will likely occur at C4 (para to -NH₂, ortho to -OCHF₂CH₃) and C6 (ortho to -NH₂). The outcome will be a balance between the strong directing power of the amine and potential steric hindrance from the adjacent groups. Protecting the amine as a larger amide group would likely favor substitution at the less hindered C4 position.

Table 3: Summary of Potential Selective Transformations

| Target Site | Reaction Type | Reagents/Conditions | Expected Outcome | Selectivity Notes |

| -NH₂ Group | Acylation | Acetyl chloride, pyridine (B92270) | Forms N-acetylated aniline | Highly chemoselective. youtube.com |

| -NH₂ Group | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Forms diazonium salt | Highly chemoselective. |

| -Br Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C bond formation | Highly selective for C-Br bond. |

| -Br Group | Buchwald-Hartwig | Amine, Pd catalyst, base | C-N bond formation | Highly selective for C-Br bond. |

| Aromatic Ring | Bromination (EAS) | Br₂, acetic acid | Bromination at C4 and/or C6 | Regioselectivity directed by -NH₂. byjus.com |

Protective Group Strategies for Selective Transformations

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selective transformations on multifunctional molecules. In the case of this compound, the primary amine (-NH2) is a reactive functional group that can undergo a variety of reactions, including acylation, alkylation, and oxidation. To prevent unwanted side reactions and direct the reactivity towards other parts of the molecule, such as the bromine atom or the aromatic ring, the amino group often requires temporary protection.

The selection of an appropriate protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. For anilines, several protecting groups are commonly employed. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions, often with trifluoroacetic acid. Another common choice is the benzyl (B1604629) chloroformate (Cbz) group, which is stable to a wide range of non-reductive conditions and is typically cleaved by catalytic hydrogenation.

Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), can also be used to protect the amine functionality. harvard.edu These groups are generally introduced by reacting the aniline with the corresponding silyl chloride in the presence of a base. harvard.edu Their removal is typically achieved using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The choice between these silyl groups often depends on the required stability, with the bulkier TBDMS group offering greater steric hindrance and stability compared to the TMS group.

The electronic nature of the substituents on the aniline ring can influence the reactivity of the amino group and the choice of protecting group. The presence of the electron-withdrawing bromo and 2,2-difluoroethoxy groups in this compound reduces the nucleophilicity of the amino group compared to unsubstituted aniline. This may necessitate slightly more forcing conditions for the introduction of certain protecting groups.

Table 1: Common Protecting Groups for the Amine Functionality

| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Boc- | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl (Cbz) | Cbz- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H2, Pd/C) |

| Trimethylsilyl (TMS) | (CH3)3Si- | Trimethylsilyl chloride (TMSCl) | Fluoride ions (e.g., TBAF), mild acid |

| tert-Butyldimethylsilyl (TBDMS) | t-Bu(CH3)2Si- | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ions (e.g., TBAF), stronger acid |

Advanced Reaction Mechanism Studies

The reactivity of this compound is governed by the interplay of its three key structural features: the aniline moiety, the bromo substituent, and the difluoroethoxy group on the aromatic ring. Advanced reaction mechanism studies, often employing computational and experimental techniques, can provide deep insights into the transformation pathways of this molecule. While specific mechanistic studies on this exact compound are not extensively documented, we can infer plausible mechanisms based on well-established principles of organic chemistry and studies on related bromoaniline derivatives. rsc.orgorgsyn.org

One area of significant interest is the participation of the bromo substituent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nbinno.com For instance, in a Suzuki coupling, the reaction mechanism would likely initiate with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the protected this compound. This step is often the rate-determining step and is influenced by the electronic and steric environment of the C-Br bond. The resulting arylpalladium(II) complex would then undergo transmetalation with an organoboron reagent, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Electrophilic aromatic substitution on the aniline ring is another important class of reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations. The amino group (or its protected form) is a strong activating group and an ortho-, para-director. The bromo and difluoroethoxy groups are deactivating and ortho-, para-directing. The ultimate position of substitution will depend on the net electronic effect and steric hindrance.

Furthermore, the aniline functionality itself can be the site of various transformations. For example, diazotization of the primary amine with nitrous acid would generate a diazonium salt. This intermediate is highly versatile and can undergo a plethora of subsequent reactions, including Sandmeyer reactions to introduce a variety of nucleophiles (e.g., -CN, -Cl, -Br) or coupling reactions to form azo compounds. nbinno.com

Recent advancements in synthetic methodology have also explored the intramolecular cyclization of substituted anilines. rsc.org For instance, if a suitable functional group were introduced at the ortho position to the bromine, intramolecular cyclization could be a viable pathway to construct heterocyclic systems. The mechanism of such a cyclization would be highly dependent on the nature of the reacting partners and the reaction conditions employed. rsc.org

Applications of 2 Bromo 3 2,2 Difluoroethoxy Aniline As a Versatile Synthetic Building Block

Postulated Utility in the Construction of Complex Nitrogen-Containing Heterocycles

While specific examples involving 2-Bromo-3-(2,2-difluoroethoxy)aniline are not explicitly detailed in the searched literature, the general reactivity of bromoanilines serves as a basis for postulating its utility in heterocyclic synthesis.

Indole (B1671886) and Quinoline (B57606) Scaffold Assembly

The synthesis of indole and quinoline scaffolds often involves the use of substituted anilines. For instance, the Fischer indole synthesis, a cornerstone in heterocyclic chemistry, utilizes an aniline (B41778) and a ketone or aldehyde. Although direct application of this compound in this specific reaction is not documented, its aniline functionality makes it a potential candidate.

Similarly, various methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on aniline precursors. The bromo-substituent on the aniline ring could serve as a handle for further functionalization of the resulting quinoline core through cross-coupling reactions. For example, a common strategy involves the cyclization of anilines to form a quinoline, followed by modification of existing substituents.

Pyridine (B92270) and Pyrimidine (B1678525) Ring Formations

The construction of pyridine and pyrimidine rings can be achieved through various condensation and cyclization reactions. While no specific literature details the use of this compound, related bromo-substituted compounds are known to be valuable intermediates. For instance, bromo-substituted pyrimidines are used in transition metal-catalyzed cross-coupling reactions to build more complex structures. The aniline group of the target compound could potentially be transformed into other functional groups necessary for pyridine or pyrimidine ring formation.

Fused Heterocyclic System Synthesis

The synthesis of fused heterocyclic systems often employs ortho-disubstituted aromatic compounds. The 2-bromo and 3-(2,2-difluoroethoxy) substituents on the aniline ring of the target compound could, in principle, be utilized to construct fused rings. For instance, the bromo group could be involved in a cyclization reaction with a suitably functionalized neighboring group.

Theoretical Incorporation into Advanced Polyaromatic Architectures

The bromo-substituent of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex polyaromatic systems. The aniline group could be protected or modified prior to such reactions.

Potential Contributions to Diversified Chemical Libraries for High-Throughput Synthesis

Chemical libraries for high-throughput screening are often built around a central scaffold that can be readily diversified. This compound possesses multiple points for diversification: the bromo-substituent can be replaced through various coupling reactions, and the amino group can be acylated, alkylated, or used as a handle for further transformations. The presence of the difluoroethoxy group adds a fluorinated motif, which is often desirable in medicinal chemistry for its ability to modulate pharmacokinetic and physicochemical properties.

Hypothetical Role as a Precursor for Specialized Organic Materials

The combination of an aromatic ring, a bromine atom, and a fluorinated ether group suggests that this compound could be a precursor for specialized organic materials. For example, it could potentially be used in the synthesis of monomers for fluorinated polymers or as a building block for organic electronic materials, where the electronic properties can be tuned by the substituents on the aromatic ring.

Monomer Synthesis for Functional Polymers

The presence of both an amino group and a bromine atom on the aromatic ring of this compound allows it to be a key monomer in the synthesis of various functional polymers. The amino group can participate in polymerization reactions such as polycondensation and polyaddition, while the bromine atom can be utilized for cross-coupling reactions to introduce other functional moieties or to create extended conjugated systems.

The difluoroethoxy group is expected to impart unique properties to the resulting polymers. Fluorinated segments in polymers are known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the refractive index and surface energy.

Potential Polymer Architectures:

| Polymer Type | Synthetic Route | Potential Properties |

| Polyanilines | Oxidative polymerization of the amino group. | The difluoroethoxy and bromo substituents would modify the electronic properties, solubility, and processability of the resulting polyaniline, a well-known conducting polymer. |

| Polyimides | Polycondensation of the diamine (derived from the bromoaniline) with dianhydrides. | Enhanced thermal stability and solubility, with potential for applications in high-performance films and coatings. |

| Polyamides | Polycondensation of the diamine (derived from the bromoaniline) with diacyl chlorides. | Improved chemical resistance and modified mechanical properties due to the fluorinated substituent. |

Intermediate for Optoelectronic and Electronic Materials

The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of organic molecules with applications in optoelectronics and electronics. The electron-donating amino group and the electron-withdrawing nature of the halogen and difluoroethoxy groups can create a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT), a key characteristic for many optoelectronic materials.

The bromine atom serves as a reactive handle for introducing various functionalities through well-established cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the construction of complex conjugated molecules with precisely engineered electronic energy levels (HOMO and LUMI) and photophysical properties.

Potential Applications in Optoelectronic Materials:

| Material Class | Synthetic Strategy | Potential Role of the Intermediate |

| Organic Light-Emitting Diodes (OLEDs) | Suzuki or Stille coupling to introduce aryl or heteroaryl groups, followed by further functionalization. | As a building block for host materials, fluorescent emitters, or thermally activated delayed fluorescence (TADF) emitters, where the difluoroethoxy group can enhance volatility for vacuum deposition and influence the emission color. |

| Organic Photovoltaics (OPVs) | As a precursor to donor or acceptor molecules after suitable chemical modifications. | The electronic nature of the substituents can be used to tune the energy levels for efficient charge separation at the donor-acceptor interface. |

| Organic Field-Effect Transistors (OFETs) | Incorporation into conjugated polymer backbones or as a precursor for small molecule semiconductors. | The fluorination can improve the stability of the semiconductor in air and influence the molecular packing in the solid state, which is crucial for charge transport. |

The synthesis of a novel benzanthrone (B145504) derivative, 2-bromo-3-aminobenzo[de]anthracene-7-one, for potential use in color-tunable optoelectronics highlights the utility of bromo-amino functionalized aromatic compounds in this field. mdpi.com This derivative, while different from the subject compound, demonstrates how the combination of amino and bromo groups on an aromatic core can lead to materials with interesting photophysical properties. mdpi.com

Computational and Theoretical Chemistry Investigations of 2 Bromo 3 2,2 Difluoroethoxy Aniline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of a molecule's characteristics.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. These calculations often reveal that steric hindrance and intramolecular interactions, such as hydrogen bonding, play a crucial role in determining the preferred conformation. For substituted anilines, the degree of pyramidalization at the nitrogen atom is another important factor that is carefully analyzed. umn.edu

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Illustrative Data: HOMO-LUMO Energies of Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.42 | 0.19 | 5.61 |

| 3-Bromoaniline | -5.68 | -0.15 | 5.53 |

| 4-Nitroaniline | -6.25 | -1.89 | 4.36 |

This table is for illustrative purposes and shows how substituents affect the frontier orbital energies of aniline.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting the sites of chemical reactivity. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For 2-Bromo-3-(2,2-difluoroethoxy)aniline, the MEP would be expected to show a region of high negative potential around the nitrogen atom of the amine group, due to the lone pair of electrons. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential hydrogen bond donors. The aromatic ring would show a complex potential distribution due to the competing electronic effects of the substituents.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The structure and energy of the transition state determine the rate of the reaction. Computational methods can be used to locate and characterize the geometry of transition states for various reactions, such as the synthesis of this compound or its subsequent functionalization. By analyzing the vibrational frequencies of the calculated transition state structure, it can be confirmed that it represents a true saddle point on the potential energy surface.

By modeling different possible reaction pathways, the most energetically favorable route can be identified. For example, in a reaction with multiple potential products, DFT calculations can predict the major product by comparing the activation energies of the competing pathways. This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction of a Substituted Aniline

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 0.0 | 25.3 | 25.3 |

| Pathway B | 0.0 | 31.7 | 31.7 |

This table illustrates how DFT calculations can be used to compare the energetic feasibility of different reaction pathways.

Predictive Modeling for Rational Design of Novel Derivatives

The rational design of novel derivatives of this compound with enhanced or specific properties relies heavily on predictive modeling. Computational chemistry offers a powerful toolkit to screen and prioritize virtual compounds before their synthesis, saving significant time and resources. By modifying the core structure of this compound in silico, it is possible to predict how these changes will affect its electronic, steric, and pharmacokinetic properties.

Key to this predictive approach is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are built upon the principle that the biological activity or physical property of a chemical is directly related to its molecular structure. For derivatives of this compound, this involves creating a dataset of virtual analogs by introducing different substituents at various positions on the aromatic ring or by modifying the difluoroethoxy side chain.

For each of these virtual derivatives, a range of molecular descriptors are calculated using computational methods. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, substituting the bromine atom with a more or less electronegative group would significantly alter the local electronic environment and could be a key factor in designing derivatives with specific reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are crucial for predicting how a derivative might interact with a biological target or pack in a solid-state material.

Lipophilic Descriptors: The partition coefficient (logP) is a primary descriptor for the lipophilicity of a molecule, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Once these descriptors are calculated for a library of virtual derivatives, statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are employed to build a predictive model that correlates these descriptors with a desired property (e.g., binding affinity to a protein, solubility, or electronic band gap). This model can then be used to predict the properties of new, unsynthesized derivatives, allowing for the rational selection of the most promising candidates for synthesis and experimental validation.

| Derivative Modification | Predicted Property Change | Relevant Descriptors |

| Replacement of Bromine with Chlorine | Increased electronegativity, smaller van der Waals radius | Partial atomic charges, molecular volume |

| Addition of a methyl group to the aniline nitrogen | Increased lipophilicity, potential steric hindrance | logP, Steric parameters |

| Isomeric repositioning of the difluoroethoxy group | Altered dipole moment and hydrogen bonding capacity | Dipole moment, HOMO/LUMO energies |

This table represents a hypothetical scenario for predictive modeling of this compound derivatives based on general chemical principles.

Advanced Spectroscopic Property Prediction and Interpretation

Computational methods are indispensable for the prediction and interpretation of the spectroscopic properties of molecules like this compound. These predictions not only aid in the structural elucidation of newly synthesized compounds but also provide deep insights into their electronic structure and vibrational modes.

Density Functional Theory (DFT) calculations have proven to be highly effective in simulating the infrared (IR) and Raman spectra of organic molecules, including substituted anilines. researchgate.net By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the vibrational frequencies and intensities with a high degree of accuracy. nih.gov

The theoretical vibrational spectrum of this compound can be predicted by first optimizing the molecular geometry to find its lowest energy conformation. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

The simulated spectra allow for a detailed assignment of the observed IR and Raman bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include:

N-H stretching vibrations of the amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring.

C-O-C stretching vibrations of the ether linkage.

C-F stretching vibrations of the difluoroethoxy group, which are expected to be strong in the IR spectrum.

C-Br stretching vibration , which would appear at lower frequencies.

Aromatic ring vibrations , including C=C stretching and ring breathing modes.

Simulations can also predict the Raman intensities of these vibrations, which are dependent on the change in polarizability during the vibration. researchgate.net This complementary information is invaluable for a comprehensive spectroscopic analysis.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) (Scaled) | Predicted Raman Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050-3100 | Strong |

| C-F Stretch | ~1100-1200 | Very Strong |

| C-O-C Stretch | ~1250 | Strong |

| C-Br Stretch | ~550-650 | Medium |

This table provides hypothetical predicted vibrational frequencies and intensities for this compound based on typical values for similar functional groups.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

The prediction of ¹H, ¹³C, and even ¹⁹F NMR spectra for this compound can provide a detailed picture of the electronic environment of each nucleus. The chemical shifts are highly sensitive to the molecular geometry and the electronic effects of the substituents. For instance, the bromine atom and the difluoroethoxy group will induce characteristic shifts in the signals of the aromatic protons and carbons due to their inductive and resonance effects.

The accuracy of predicted NMR chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, when appropriate levels of theory and solvent effects are considered. github.io These predictions are crucial for assigning the signals in complex experimental spectra, especially for molecules with overlapping proton signals in the aromatic region.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C-NH₂ | ~145 | - |

| C-Br | ~110 | - |

| C-O | ~150 | - |

| Aromatic CH | ~115-130 | ~6.5-7.5 |

| O-CH₂ | ~65 | ~4.2 |

| CHF₂ | ~115 (t) | ~6.0 (t) |

| NH₂ | - | ~4.5 |

This table presents hypothetical predicted NMR chemical shifts for this compound. The values are illustrative and based on general substituent effects in similar compounds. 't' denotes a triplet splitting pattern.

Emerging Research Directions and Future Outlook for 2 Bromo 3 2,2 Difluoroethoxy Aniline Chemistry

Development of Novel Organocatalytic and Biocatalytic Synthesis Routes

There is currently no published research on the development of organocatalytic or biocatalytic synthesis routes specifically for 2-Bromo-3-(2,2-difluoroethoxy)aniline. These methods, which avoid the use of metal catalysts, are a major focus of green chemistry. Future research in this area could explore the use of enzymes or small organic molecules to catalyze the synthesis of this compound, potentially leading to more efficient and environmentally friendly production processes.

Exploration of Photochemical and Electrochemical Transformations

Specific studies on the photochemical and electrochemical transformations of this compound are not found in the current scientific literature. Such research could investigate the use of light or electricity to drive reactions involving this compound, potentially enabling novel chemical transformations that are difficult to achieve through traditional thermal methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

Information regarding the integration of this compound synthesis into flow chemistry or automated platforms is not available. The application of these technologies could allow for a more controlled, efficient, and scalable production of this compound, which would be beneficial for its use as a building block in larger-scale manufacturing.

Interdisciplinary Research at the Interface of Organic Chemistry with Materials Science and Supramolecular Chemistry

There is no available research detailing the use of this compound in the chemical synthesis aspects of materials science or supramolecular chemistry. The unique combination of a halogen bond donor (bromine) and a hydrogen bond donor (aniline) could make it an interesting candidate for the design of new materials or self-assembling molecular structures, but this potential has yet to be explored.

Sustainability and Circular Economy Principles in Chemical Manufacturing

Specific research on the application of sustainability and circular economy principles to the manufacturing of this compound is not documented. Future work in this area would focus on minimizing waste, reducing energy consumption, and exploring the potential for recycling and reuse of materials in its synthesis and downstream applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Bromo-3-(2,2-difluoroethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a brominated aniline precursor with 2,2-difluoroethanol under basic conditions. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side reactions.

- Base selection : K₂CO₃ or NaH to deprotonate the hydroxyl group of difluoroethanol.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), –OCH₂CF₂H protons (δ 4.3–4.5 ppm), and NH₂ protons (δ 3.5–4.0 ppm, broad).

- ¹⁹F NMR : Distinct signals for –OCF₂H (δ –120 to –130 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination of 3-(2,2-difluoroethoxy)aniline?

- Electrophilic Substitution : Bromination occurs at the ortho position due to:

- Directing effects : The –NH₂ group activates the ring, while the –OCH₂CF₂H group exerts a steric and electronic influence.

- Computational Modeling : DFT studies on analogous compounds show that electron-withdrawing substituents (e.g., –CF₂) reduce electron density at the para position, favoring ortho bromination .

Q. How does the difluoroethoxy group affect the compound’s stability under acidic or basic conditions?

- Hydrolytic Stability :

- Acidic Conditions : The ether linkage (–OCH₂CF₂H) resists hydrolysis due to fluorine’s inductive effect, as observed in related fluorinated anilines (pH 2–4, 25°C, <5% degradation over 24 hrs) .

- Basic Conditions : Slow degradation occurs (pH 10, 60°C) via SN2 mechanisms, forming 3-amino-2-bromophenol and difluoroethanol byproducts. Kinetic studies recommend storage at neutral pH .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura) with this compound?

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 improves selectivity by reducing dehalogenation.

- Additives : TBAB (tetrabutylammonium bromide) stabilizes intermediates and suppresses proto-deboronation .

- Temperature Control : Reactions at 80–100°C minimize aryl bromide decomposition, as demonstrated in couplings with aryl boronic acids .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for similar brominated anilines: How to validate?

- Case Study : 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) lists mp 65–66°C in some sources but 60–62°C in others.

- Resolution : Purity (>98% vs. 95%) and polymorphic forms (crystalline vs. amorphous) explain variations. DSC analysis and controlled recrystallization (ethanol/water) standardize measurements .

Environmental & Safety Considerations

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater?

- Fenton’s Reagent : Hydroxyl radicals (•OH) cleave the aromatic ring, with >90% degradation at pH 3, Fe²⁺/H₂O₂ = 1:5 .

- Ozonation : Ozone attacks electron-rich NH₂ and ether groups, generating biodegradable intermediates (e.g., oxalic acid) .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block for kinase inhibitors?

- Case Study : Analogous bromoanilines are coupled with pyrimidine cores to target EGFR mutations. The difluoroethoxy group enhances solubility and metabolic stability .

- SAR Insights : Bromine’s position influences binding affinity, with ortho substitution improving IC₅₀ values by 10-fold in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.